molecular formula C17H20Cl2N2O2S B11698965 2-({[3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

2-({[3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B11698965
M. Wt: 387.3 g/mol
InChI Key: AYKAFPCYVLBBNK-UHFFFAOYSA-N
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Description

2-({[3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound known for its unique structural features and potential applications in various fields. This compound is characterized by the presence of a cyclopropyl group, a benzothiophene ring, and a carboxamide functional group, making it a subject of interest in synthetic organic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-({[3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multiple steps, starting with the preparation of the cyclopropyl precursor. The key steps include:

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Oxidized Derivatives: Various ketones and carboxylic acids.

    Reduced Derivatives: Alcohols and amines.

    Substituted Derivatives: Brominated or iodinated analogs.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, leading to various biological effects. The compound is known to:

Comparison with Similar Compounds

Uniqueness: The presence of both the benzothiophene ring and the carboxamide group in 2-({[3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide makes it unique compared to its analogs. These structural features contribute to its distinct chemical reactivity and potential biological activities .

Properties

Molecular Formula

C17H20Cl2N2O2S

Molecular Weight

387.3 g/mol

IUPAC Name

2-[[3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarbonyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C17H20Cl2N2O2S/c1-17(2)9(7-11(18)19)13(17)15(23)21-16-12(14(20)22)8-5-3-4-6-10(8)24-16/h7,9,13H,3-6H2,1-2H3,(H2,20,22)(H,21,23)

InChI Key

AYKAFPCYVLBBNK-UHFFFAOYSA-N

Canonical SMILES

CC1(C(C1C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)N)C=C(Cl)Cl)C

Origin of Product

United States

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